molecular formula C14H14O2 B12467100 1-(4-Ethoxynaphthalen-1-yl)ethanone

1-(4-Ethoxynaphthalen-1-yl)ethanone

Cat. No.: B12467100
M. Wt: 214.26 g/mol
InChI Key: XAXZKJQKYKSJRN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Ethoxynaphthalen-1-yl)ethanone is an organic compound with the molecular formula C14H14O2 It is characterized by the presence of an ethanone group attached to a naphthalene ring substituted with an ethoxy group at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(4-Ethoxynaphthalen-1-yl)ethanone can be synthesized through several methods. One common approach involves the reaction of 1-naphthol with potassium carbonate (K2CO3) and diethyl sulfate. The reaction is carried out by grinding 1-naphthol and K2CO3 into a fine powder and stirring the mixture at 60°C. Diethyl sulfate is then added, and the reaction is allowed to proceed for 2 hours. The resulting product is washed with water, filtered, and extracted with diethyl ether. The solvent is then evaporated to obtain the crude product .

Industrial Production Methods: Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity through the use of advanced purification techniques such as column chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Ethoxynaphthalen-1-yl)ethanone undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ethanone group to an alcohol group.

    Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under acidic or basic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

1-(4-Ethoxynaphthalen-1-yl)ethanone has several applications in scientific research, including:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound may be used in studies involving enzyme interactions and metabolic pathways.

    Medicine: Research into potential pharmaceutical applications, such as drug development and testing.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(4-ethoxynaphthalen-1-yl)ethanone involves its interaction with molecular targets and pathways within biological systems. The compound may act as an inhibitor or activator of specific enzymes, influencing metabolic processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

1-(4-Ethoxynaphthalen-1-yl)ethanone can be compared with other similar compounds, such as:

    1-(4-Methoxynaphthalen-1-yl)ethanone: Similar structure but with a methoxy group instead of an ethoxy group.

    1-(4-Propoxynaphthalen-1-yl)ethanone: Contains a propoxy group, leading to different chemical and physical properties.

Properties

Molecular Formula

C14H14O2

Molecular Weight

214.26 g/mol

IUPAC Name

1-(4-ethoxynaphthalen-1-yl)ethanone

InChI

InChI=1S/C14H14O2/c1-3-16-14-9-8-11(10(2)15)12-6-4-5-7-13(12)14/h4-9H,3H2,1-2H3

InChI Key

XAXZKJQKYKSJRN-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C2=CC=CC=C21)C(=O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.